molecular formula C26H44NNaO7S B15144080 Tauro-|A-muricholic acid-d4 (sodium)

Tauro-|A-muricholic acid-d4 (sodium)

Cat. No.: B15144080
M. Wt: 541.7 g/mol
InChI Key: NYXROOLWUZIWRB-KIZYMFMYSA-M
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Description

Tauro-α-muricholic Acid-d4 (sodium) is a stable isotope-labeled bile acid, specifically the deuterated sodium salt of taurine-conjugated α-muricholic acid (TαMCA). It is used as an internal standard in mass spectrometry (GC- or LC-MS) to quantify endogenous TαMCA levels in biological samples . The deuterium atoms (four hydrogens replaced with deuterium) ensure minimal interference with the natural compound’s chromatographic behavior while providing distinct mass spectral signatures for accurate detection . TαMCA itself is a primary bile acid in rodents, involved in lipid emulsification and modulation of the gut-liver axis .

Properties

Molecular Formula

C26H44NNaO7S

Molecular Weight

541.7 g/mol

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-2,2,4,4-tetradeuterio-3,6,7-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate

InChI

InChI=1S/C26H45NO7S.Na/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31;/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34);/q;+1/p-1/t15-,16-,17-,18+,19+,20+,22+,23+,24-,25-,26-;/m1./s1/i8D2,14D2;

InChI Key

NYXROOLWUZIWRB-KIZYMFMYSA-M

Isomeric SMILES

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H]([C@H]([C@@H]2C([C@@H]1O)([2H])[2H])O)O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)C)[2H].[Na+]

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C.[Na+]

Origin of Product

United States

Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Tauro-α-muricholic acid-d4 (sodium) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles[][1].

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents[][1].

Major Products

Scientific Research Applications

Tauro-α-muricholic acid-d4 (sodium salt) (TαMCA-d4) is utilized in scientific research as an internal standard for quantifying Tauro-α-muricholic acid (TαMCA) using gas chromatography or liquid chromatography-mass spectrometry (GC- or LC-MS) . TαMCA itself is a taurine-conjugated form of α-muricholic acid, a primary bile acid found in rodents and, in smaller concentrations, in human serum .

Scientific Research Applications

  • Internal Standard for Quantification: TαMCA-d4 is specifically designed for use as an internal standard in GC- or LC-MS to quantify TαMCA .
  • FXR Antagonist Studies: TαMCA is an antagonist of the farnesoid X receptor (FXR), and can be used in analyses evaluating FXR activity and potential therapeutic properties .
  • Cholestasis Research: Tauro-α-Muricholic Acid is used as an experimental detergent in cholestasis studies .
  • Metabolism and Distribution Tracking: Stable isotopes of muricholic acid are used to track the metabolism and distribution of muricholic acid in biological systems, such as the liver and intestines . These isotopes offer insights into how muricholic acid regulates lipid and cholesterol metabolism and its potential therapeutic uses for metabolic disorders like obesity and diabetes .
  • Lipid Research: Avanti Research offers Tauro-α-Muricholic Acid, along with a range of experimental products, for lipid research .

Data Table

ApplicationDescription
Internal StandardUsed in GC- or LC-MS for the quantification of TαMCA .
FXR Antagonist AnalysisEmployed in studies to evaluate the activity of the Farnesoid X receptor (FXR) and its therapeutic potential .
Experimental DetergentUtilized in cholestasis studies .
Metabolism and Distribution StudiesIsotopes track muricholic acid's metabolism in biological systems, aiding research into lipid and cholesterol regulation .
Lipid ResearchUsed with other products in support of lipid research .

Comparison with Similar Compounds

Structural and Functional Differences

Bile acids are classified by their conjugation (taurine/glycine) and hydroxylation patterns. Below is a comparative analysis of deuterated taurine-conjugated bile acids:

Table 1: Key Structural and Functional Comparisons
Compound Conjugated Bile Acid Hydroxyl Group Positions Molecular Formula Molecular Weight Key Function(s)
Tauro-α-muricholic Acid-d4 (Na) α-Muricholic Acid 3α, 6α, 7α C₂₆H₄₀D₄NNaO₇S 541.71 Internal standard for TαMCA quantification; inversely correlates with gut microbiome α-diversity
Tauro-β-muricholic Acid-d4 (Na) β-Muricholic Acid 3α, 6β, 7β C₂₆H₄₀D₄NNaO₇S 541.71 FXR antagonist; regulates bile acid synthesis and gut microbiota
Taurocholic Acid-d4 (Na) Cholic Acid 3α, 7α, 12α C₂₆H₄₀D₄NNaO₇S 537.65 Quantification of primary bile acids; reduced in FXR agonist studies
Tauroursodeoxycholic Acid-d4 (Na) Ursodeoxycholic Acid 3α, 7β C₂₆H₄₀D₄NNaO₆S 525.66 Cytoprotective effects; used in cholestasis and neurodegenerative studies
Taurodeoxycholic Acid-d4 (Na) Deoxycholic Acid 3α, 12α C₂₆H₄₀D₄NNaO₇S 541.71 Quantification of secondary bile acids; modulates FXR and lipid metabolism

Notes:

  • Isomerism : The α- and β-muricholic acid isomers differ in hydroxyl group orientations (6α/7α vs. 6β/7β), affecting hydrophobicity and receptor binding. TβMCA-d4 is a potent FXR antagonist, while TαMCA-d4 has weaker receptor activity .
  • Deuterium Labeling : All compounds share deuterium substitutions but differ in conjugated bile acids, leading to distinct biological roles.
Tauro-α-muricholic Acid-d4 (Na)
  • Microbiome Modulation : Baseline TαMCA levels inversely correlate with improvements in gut microbial α-diversity post-fecal microbiota transplantation (r = -0.46, p = 0.004) .
  • Metabolic Regulation : In diabetic mice, reduced TαMCA levels correlate with increased bile acid hydrophobicity and altered CYP7A1 expression .
Tauro-β-muricholic Acid-d4 (Na)
  • FXR Antagonism : TβMCA-d4 inhibits FXR signaling, counteracting bile acid synthesis suppression and promoting CYP7A1 activity .
  • Microbiome Interaction : Elevated TβMCA in WKY rats associates with reduced pathogenic bacteria, highlighting its role in maintaining gut homeostasis .
Other Deuterated Bile Acids
  • Taurocholic Acid-d4 (Na) : Plasma and gallbladder levels decrease upon FXR activation, reflecting feedback regulation of bile acid synthesis .
  • Tauroursodeoxycholic Acid-d4 (Na) : Reduces endoplasmic reticulum stress in hepatocytes and is a therapeutic candidate for primary biliary cholangitis .

Analytical and Practical Considerations

  • Quantification : Deuterated standards are essential for correcting matrix effects in complex samples like serum or liver tissue .
  • Storage : Most deuterated bile acids require storage at -20°C to maintain stability .

Q & A

Q. What quality control steps are mandatory for batch-to-batch reproducibility?

  • Require suppliers to provide COA with (1) isotopic purity (HPLC-UV), (2) residual solvents (GC-MS), and (3) endotoxin levels (LAL assay). Cross-check with in-house NMR (¹H and ²H) for structural confirmation .

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